3-Methylimidazo[1,5-a]pyrazine
Overview
Description
3-Methylimidazo[1,5-a]pyrazine is a heterocyclic aromatic compound that belongs to the class of imidazopyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry, materials science, and pharmaceuticals. The imidazo[1,5-a]pyrazine scaffold is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a versatile and powerful reaction for carbon–carbon bond formation. This method typically requires the use of bromo derivatives of imidazopyrazine and methylating agents such as trimethylboroxine. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base like sodium carbonate, and it is often assisted by microwave irradiation to improve yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions for the Suzuki–Miyaura cross-coupling. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high yields and purity of the final product. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions often use reagents like halogens or alkyl halides in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. Detailed studies on its mode of action are essential to fully understand its potential as a therapeutic agent .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antimicrobial and anticancer properties.
Imidazoquinoxaline: Exhibits significant pharmacological activities and is used in drug development.
Pyrazoloquinoxaline: Studied for its potential as an anti-inflammatory and anticancer agent
Uniqueness: 3-Methylimidazo[1,5-a]pyrazine stands out due to its unique chemical structure and versatile applications Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-9-5-7-4-8-2-3-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBOJIQHGFCODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302887 | |
Record name | 3-methylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39204-53-0 | |
Record name | NSC154881 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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